Octahydropentalenol

Description

Contextual Significance in Organic Synthesis

The significance of octahydropentalenol in organic synthesis stems primarily from its parent bicyclo[3.3.0]octane skeleton, which is a key structural feature in many complex natural products. scispace.com The synthesis of this fused five-membered ring system is a fundamental challenge and a frequent objective in total synthesis. Molecules containing this diquinane unit often display notable biological activities, driving widespread attention from the synthetic community. nih.govresearchgate.net

Consequently, octahydropentalenol serves as a model compound and a potential synthetic intermediate for accessing more complex molecular architectures. rsc.org The development of stereoselective methods to construct the bicyclo[3.3.0]octane core is crucial for the total synthesis of these natural products. scienceopen.comscielo.br For instance, the synthesis of a strained bicyclic enone intermediate was a key aspect of the formal synthesis of ineleganolide, a norcembranoid diterpenoid, highlighting the importance of this structural framework. nih.gov The inherent strain in some bicyclo[3.3.0]octane systems, particularly in the trans-fused configuration, presents a significant synthetic hurdle that continues to inspire the development of new chemical methodologies. researchgate.netsustech.edu.cnrsc.org

Historical Perspectives on Pentalene (B1231599) Core Chemistry

The study of octahydropentalenol's unsaturated counterpart, pentalene, provides a rich historical context for its academic importance. Pentalene (C₈H₆) is a polycyclic hydrocarbon composed of two fused five-membered rings. wikipedia.org As a conjugated system with 8 π-electrons, it is classified as antiaromatic, a property that renders the parent molecule highly unstable. wikipedia.orgstackexchange.com It readily dimerizes at temperatures as low as -100 °C. wikipedia.orgchemeurope.com

The pursuit of the pentalene system is a classic story in physical organic chemistry.

1962: Long before the isolation of the neutral molecule, the stable pentalenide dianion ([C₈H₆]²⁻) was successfully prepared by Katz and Rosenberger. wikipedia.orgchemeurope.comresearchgate.net The addition of two electrons transforms the system into a planar, 10 π-electron aromatic species, analogous to the cyclooctatetraene (B1213319) dianion. wikipedia.orgchemeurope.com

1973: The first synthesis of a thermally stable, neutral pentalene derivative, 1,3,5-tri-tert-butylpentalene, was achieved. The bulky tert-butyl groups provide kinetic stability, preventing the dimerization that plagues the parent molecule. wikipedia.org

1997: The parent pentalene molecule was finally observed via matrix isolation techniques. wikipedia.orgmdpi.com

This historical challenge of synthesizing and stabilizing the antiaromatic pentalene core led to the development of various synthetic strategies. Methods such as the Pauson-Khand reaction, a cobalt-mediated [2+2+1] cycloaddition, became valuable tools for constructing the bicyclo[3.3.0]octenone framework, a direct precursor to the pentalene system. scispace.comacs.org Other strategies include stabilizing the pentalene core through benzannulation, as seen in the more stable dibenzopentalenes, a field of study dating back to 1912. mdpi.comchemistryviews.orgrsc.org

Table 2: Key Milestones in Pentalene Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1912 | First synthesis of a dibenzopentalene derivative reported by Brand. mdpi.com | Demonstrated an early method of stabilizing the pentalene core via benzannulation. chemistryviews.org |

| 1962 | Isolation of dilithium (B8592608) pentalenide by Katz and Rosenberger. wikipedia.orgchemeurope.com | First synthesis of the stable, aromatic 10π-electron pentalenide dianion. researchgate.net |

| 1973 | Synthesis of 1,3,5-tri-tert-butylpentalene. wikipedia.org | First isolation of a thermally stable, neutral pentalene derivative through steric protection. |

| 1997 | Observation of the parent pentalene molecule. wikipedia.orgmdpi.com | Definitive characterization of the highly reactive, antiaromatic parent compound. |

Current Research Landscape and Academic Relevance of Octahydropentalenol Studies

The academic relevance of the pentalene and octahydropentalene systems remains high, with research spanning organometallic chemistry, materials science, and natural product synthesis.

In organometallic chemistry, the pentalenide dianion is a versatile ligand capable of coordinating to one or two metal centers, leading to novel mono- and bimetallic complexes with interesting electronic and catalytic properties. wikipedia.orgresearchgate.netrsc.orgiupac.org In materials science, the antiaromatic pentalene core is being explored as a building block for functional materials, such as covalent organic frameworks with unique optical and electronic properties. chemistryviews.org

The most significant area of current relevance for the saturated octahydropentalenol structure is in the total synthesis of complex natural products. The bicyclo[3.3.0]octane core is a central feature of numerous biologically active molecules. nih.govresearchgate.net A major focus of contemporary research is the development of efficient and stereocontrolled methods to construct this framework, especially the highly strained trans-fused isomer, which is present in several natural products but is energetically disfavored and synthetically challenging to access. researchgate.netsustech.edu.cnrsc.orgrsc.org A 2020 report on the asymmetric total synthesis of 4β-acetoxyprobotryane-9β,15α-diol, a natural product containing a strained trans-fused bicyclo[3.3.0]octane ring, underscores the ongoing challenges and innovations in this field. sustech.edu.cnsustech.edu.cn Such syntheses not only make these rare compounds available for biological study but also push the boundaries of synthetic methodology. sustech.edu.cn

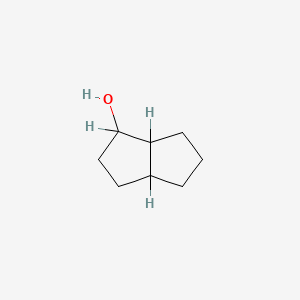

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOONMBCPMGBOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40915907 | |

| Record name | Octahydropentalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94247-94-6 | |

| Record name | Octahydropentalenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094247946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydropentalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydropentalenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Octahydropentalenol

Retrosynthetic Analysis of the Octahydropentalenol Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. libretexts.orgwiley.com This process helps in identifying potential synthetic pathways and key intermediates. libretexts.orgtgc.ac.in

Disconnection Approaches in Octahydropentalenol Retrosynthesis

The core of retrosynthetic analysis lies in the strategic disconnection of bonds within the target molecule. libretexts.orgwiley.com For a bicyclic system like the octahydropentalenol scaffold, several disconnection strategies can be envisioned. A common approach is to break bonds that simplify the ring system, for instance, by disconnecting one of the bonds at the ring fusion. This can transform the bicyclic [3.3.0] octane (B31449) core into a more manageable monocyclic or even acyclic precursor.

Another powerful strategy involves disconnections that lead to symmetrical or simplified intermediates. scripps.edu The choice of which bond to disconnect is guided by the reliability and efficiency of the corresponding forward synthetic reaction. tgc.ac.in For instance, disconnections that correspond to well-established ring-forming reactions, such as aldol (B89426) condensations or cycloadditions, are often prioritized. The process of breaking down a complex target into simpler precursors is a key aspect of this analytical method. fiveable.me

Table 1: Potential Disconnection Strategies for the Octahydropentalenol Scaffold

| Disconnection Type | Resulting Precursor Type | Potential Forward Reaction |

| Ring Fusion C-C Bond | Monocyclic System | Intramolecular Cyclization (e.g., Aldol, Radical Cyclization) |

| Peripheral C-C Bond | Functionalized Cyclopentane (B165970) | Alkylation, Grignard Reaction |

| C-O Bond in a Hydroxyl Group | Ketone or Alkene | Reduction, Hydration |

Identification of Key Synthons and Precursors for Octahydropentalenol

Following the disconnection of the target molecule, the resulting fragments are termed "synthons." These are idealized fragments that may not be stable molecules themselves but represent the reactive species needed for the corresponding bond formation. nih.gov For each synthon, a "synthetic equivalent" is identified, which is a real chemical reagent that can be used in the laboratory to achieve the desired transformation.

For the octahydropentalenol scaffold, disconnections often lead to synthons that are derivatives of cyclopentane or acyclic precursors with specific functional group arrangements. For example, a disconnection of a bond at the ring junction might lead to a synthon that can be generated from a dicarbonyl compound or a functionalized cyclopentene (B43876) derivative. The identification of these key precursors is a critical step in devising a viable synthetic route. researchgate.net

Table 2: Key Synthons and Their Synthetic Equivalents in Octahydropentalenol Synthesis

| Synthon | Synthetic Equivalent | Corresponding Reaction Type |

| Acyl Anion | Dithiane, Cyanohydrin | Umpolung Reactivity |

| Enolate Cation | α-Halo Ketone | Alkylation |

| Cyclopentyl Cation | Cyclopentyl Halide | Friedel-Crafts type reaction |

Strategic Functional Group Interconversions in Octahydropentalenol Synthesis

Functional group interconversions (FGIs) are crucial steps in a synthetic plan where one functional group is converted into another to facilitate a key bond-forming reaction or to introduce the desired functionality of the target molecule. tgc.ac.ine3s-conferences.org In the context of octahydropentalenol synthesis, FGIs are often necessary to set up the molecule for a crucial cyclization step or to install the hydroxyl group at the correct position and stereochemistry. slideshare.netsolubilityofthings.com

For instance, a ketone might be temporarily converted to a protected alcohol (e.g., a silyl (B83357) ether) to prevent it from reacting during a subsequent step. youtube.com Later in the synthesis, the protecting group is removed to reveal the original ketone or the alcohol can be deprotected to yield the final hydroxyl group. Oxidation and reduction reactions are common examples of FGIs that are used to adjust the oxidation state of a carbon atom to the desired level. slideshare.net Careful planning of FGIs is essential for the successful execution of a complex synthesis. fiveable.me

Advanced Methodologies in Octahydropentalenol Total Synthesis

Modern organic synthesis increasingly relies on the development of highly efficient and selective reactions that can construct complex molecular architectures in a minimal number of steps.

Cascade and Tandem Reactions for Octahydropentalenol Core Construction

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. rsc.orgscribd.com These reactions are highly desirable as they can rapidly build molecular complexity from simple starting materials, often with high stereoselectivity. scribd.com The construction of the fused bicyclic core of octahydropentalenol is an ideal target for the application of cascade reactions.

For example, a carefully designed precursor could undergo a sequence of reactions, such as a Michael addition followed by an intramolecular aldol condensation, to form the bicyclic skeleton in one pot. Such strategies are not only elegant but also contribute to making the synthesis more efficient and environmentally friendly by reducing the number of purification steps and the amount of solvent and reagents used. researchgate.net The design of these cascade sequences often draws inspiration from biosynthetic pathways. scribd.com

Organometallic Catalysis in Octahydropentalenol Synthesis

Organometallic catalysis has become an indispensable tool in modern organic synthesis, offering a wide range of transformations with high efficiency and selectivity. libretexts.orgmt.com Transition metal catalysts, in particular, can facilitate reactions that are difficult or impossible to achieve through traditional methods. socialresearchfoundation.com In the synthesis of octahydropentalenol, organometallic catalysts can be employed for various key steps.

For instance, palladium-catalyzed cross-coupling reactions could be used to form crucial carbon-carbon bonds in the construction of advanced precursors. psgcas.ac.in Ruthenium or rhodium catalysts are well-known for their ability to promote cyclization and isomerization reactions, which could be applied to form the bicyclic ring system of octahydropentalenol. libretexts.org The use of chiral organometallic catalysts can also enable the enantioselective synthesis of octahydropentalenol, providing access to a single, desired stereoisomer. The versatility of organometallic catalysis makes it a powerful strategy for tackling the challenges associated with the synthesis of complex natural products. umb.edu

Stereoselective Approaches to Octahydropentalenol

The creation of specific stereoisomers is paramount in chemical synthesis, as the three-dimensional arrangement of atoms dictates a molecule's properties. For a molecule like Octahydropentalenol, with multiple chiral centers, stereoselective synthesis is not just an option but a necessity. Methodologies to achieve this control can be broadly categorized into the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective transformations.

Chiral Auxiliary-Mediated Stereocontrol in Octahydropentalenol Synthesis

A robust strategy for inducing chirality in a molecule is the temporary incorporation of a chiral auxiliary. researchgate.net This molecule, itself enantiomerically pure, attaches to an achiral substrate and directs subsequent reactions to occur on one face of the molecule, before being cleaved and potentially recycled. researchgate.nettandfonline.com

In the synthesis of bicyclo[3.3.0]octane systems, chiral auxiliaries have proven highly effective. For instance, (S)-1-amino-2-methoxy methylpyrrolidine (SAMP) has been successfully used as a recoverable chiral auxiliary to synthesize an advanced intermediate of Ramipril, which features the 2-aza-bicyclo-[3.3.0]-octane core. tandfonline.comtandfonline.com The SAMP auxiliary first reacts with a starting ketone to form a chiral imine, whose subsequent reaction with an electrophile is highly controlled, leading to the desired stereoisomer. tandfonline.com

Another common application is in the resolution of racemic mixtures. A racemic bicyclic ketone, structurally related to the Octahydropentalenol core, can be stereoselectively reduced to an alcohol. nih.gov This alcohol is then coupled to a chiral auxiliary, such as (1S,4R)-camphanoyl chloride, allowing the resulting diastereomers to be separated by chromatography. nih.gov After separation, the auxiliary is removed to yield the enantiomerically pure alcohol, which can be re-oxidized to the enantiopure ketone. nih.gov This method, while not a direct asymmetric synthesis, is a powerful way to access enantiopure building blocks. nih.gov

Table 1: Examples of Chiral Auxiliaries in Bicyclo[3.3.0]octane Synthesis

| Chiral Auxiliary | Application | Substrate Type | Purpose |

|---|---|---|---|

| (S)-1-amino-2-methoxy methylpyrrolidine (SAMP) | Asymmetric alkylation | Cyclopentanone | Directs the stereoselective formation of a new chiral center. tandfonline.comtandfonline.com |

| (1S,4R)-Camphanoyl chloride | Chiral resolution | Bicyclic alcohol | Separates a racemic mixture into individual enantiomers. nih.gov |

Asymmetric Catalysis in Octahydropentalenol Synthesis

Asymmetric catalysis represents a more elegant and atom-economical approach where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. In the synthesis of triquinane natural products like pentalenene (B1246303), which shares the same core as Octahydropentalenol, catalytic methods have been pivotal.

One notable example is the use of a chiral rhodium catalyst, (R,R)-Rh₂(OAc)(DPTI)₃, for an enantioselective cyclopropenation reaction. researchgate.net This step effectively sets the absolute stereochemistry at the beginning of the synthetic sequence, which is then carried through to the final triquinane structure. researchgate.net Another powerful technique involves using chiral bis(oxazoline) ligands in conjunction with a metal. oup.com This catalytic system has been used in the enantioselective reaction of an α-thio carbanion with a cis-bicyclo[3.3.0]octane dione (B5365651) derivative, achieving excellent diastereoselectivity and high enantioselectivity (up to 99% enantiomeric excess). oup.com

Table 2: Asymmetric Catalysis in Triquinane Synthesis

| Catalyst System / Ligand | Reaction Type | Outcome |

|---|---|---|

| (R,R)-Rh₂(OAc)(DPTI)₃ | Enantioselective Cyclopropenation | Sets absolute stereochemistry early in the synthesis of (-)-pentalenene. researchgate.net |

| Bis(oxazoline)s with metal | Enantioselective alkylation | High diastereoselectivity and up to 99% enantiomeric excess. oup.com |

Diastereoselective Transformations in Octahydropentalenol Synthesis

Once a chiral center is established in a cyclic system like bicyclo[3.3.0]octane, the fixed conformation of the rings can be exploited to direct the stereochemistry of subsequent reactions. This substrate-controlled diastereoselectivity is a cornerstone of triquinane synthesis.

The Pauson-Khand reaction, a cobalt-mediated cycloaddition to form a cyclopentenone, is a key reaction in this field. When performed intramolecularly on a substrate already containing a chiral center, the reaction often exhibits high diastereofacial selectivity, meaning the new ring is formed on the less sterically hindered face of the molecule, leading to a specific diastereomer. acs.org Similarly, conjugate additions to cyclopentenones within the bicyclic system are highly influenced by the existing stereochemistry, with reagents preferentially attacking from the convex face of the molecule. nih.gov In one reported synthesis, a conjugate addition led to the desired product as the major diastereomer in a 2:1 ratio. nih.gov

Table 3: Examples of Diastereoselective Transformations

| Reaction | Stereochemical Principle | Outcome |

|---|---|---|

| Intramolecular Pauson-Khand Cycloaddition | Diastereofacial selectivity based on existing stereocenter. | Highly stereoselective formation of the triquinane skeleton. acs.org |

| Conjugate Addition | Reagent approaches from the less hindered convex face of the bicyclic system. | Preferential formation of one diastereomer (e.g., 2:1 ratio). nih.gov |

Photochemical and Electrochemical Methods in Octahydropentalenol Synthesis

The use of light (photochemistry) or electricity (electrochemistry) offers unique ways to construct complex molecular architectures that can be difficult to achieve with traditional thermal reactions. Photochemical reactions, in particular, have been employed in the synthesis of the triquinane framework.

A notable example is an intramolecular [2+2] photocycloaddition. In this strategy, a molecule containing two double bonds is irradiated with light, causing the two bonds to react with each other to form a four-membered ring, thereby constructing a key part of the bicyclic system. nih.gov Another powerful photochemical transformation is the oxy-di-π-methane (ODPM) rearrangement, where irradiation of a β,γ-unsaturated ketone induces a complex rearrangement to form a vinylcyclopropane, which can be further elaborated into the triquinane skeleton. nih.gov While specific examples of electrochemical methods in Octahydropentalenol synthesis are not prominent in the literature, the field is rapidly advancing and offers potential for future synthetic designs.

Green Chemistry Principles in Octahydropentalenol Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include maximizing atom economy, using catalytic reagents over stoichiometric ones, and avoiding unnecessary derivatization like protecting groups. nih.gov

In the context of Octahydropentalenol synthesis, embracing green principles would favor certain strategies over others.

Catalysis over Stoichiometry : The use of asymmetric catalysis (Section 2.2.3.2) is inherently greener than using stoichiometric chiral auxiliaries (Section 2.2.3.1). tandfonline.comresearchgate.net While auxiliaries are effective, they must be used in large quantities and involve extra steps for attachment and removal, generating more waste. researchgate.net

Atom Economy : Reactions like cycloadditions (e.g., Pauson-Khand or photochemical [2+2]) are highly atom-economical as most or all of the atoms of the reactants are incorporated into the product. nih.govacs.org

Solvent-Free and Mechanochemical Approaches for Octahydropentalenol

A significant advancement in green chemistry is the development of solvent-free and mechanochemical methods. Mechanochemistry involves using mechanical force, typically through ball-milling, to initiate chemical reactions, often in the absence of any solvent. researchgate.net This approach dramatically reduces solvent waste, can lead to shorter reaction times, and sometimes provides access to products that are difficult to form in solution. researchgate.net

While the application of mechanochemistry to the total synthesis of complex natural products like triquinanes is still an emerging area, its principles offer a promising future direction. The condensation and cyclization steps used to build the bicyclo[3.3.0]octane core are potential candidates for adaptation to solvent-free, mechanochemical conditions, which would represent a significant step toward a truly "green" synthesis of Octahydropentalenol.

Utilization of Sustainable Catalytic Systems in Octahydropentalenol Synthesis

The synthesis of complex molecules like octahydropentalenol, a saturated derivative of the pentalenene bicyclic system, increasingly benefits from the principles of green chemistry. A key aspect of this is the use of sustainable catalytic systems, which offer routes that are more efficient, selective, and environmentally benign than traditional stoichiometric reactions. These systems can be broadly categorized into biocatalysis and chemocatalysis.

Biocatalysis: Nature's catalysts—enzymes—operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous environments, offering remarkable chemo-, regio-, and stereoselectivity. beilstein-journals.orgmygreenlab.org In the biosynthesis of pentalenolactone (B1231341), a natural product sharing the same core carbocyclic framework as octahydropentalenol, several enzymatic transformations have been identified in Streptomyces species. nih.govnih.gov These enzymatic steps represent a blueprint for sustainable, bio-inspired synthesis.

The biosynthesis begins with the cyclization of farnesyl pyrophosphate, catalyzed by pentalenene synthase. nih.gov Subsequent oxidative modifications are carried out by a cascade of enzymes, including cytochrome P450 monooxygenases and dehydrogenases, to build the functionalized pentalenolactone structure. nih.govresearchgate.net For instance, the enzyme PtlF, a short-chain dehydrogenase, catalyzes the oxidation of 1-deoxy-11β-hydroxypentalenic acid to 1-deoxy-11-oxopentalenic acid, a key intermediate in the pathway. nih.gov Similarly, Baeyer-Villiger monooxygenases (BVMOs) like PtlE are responsible for lactone ring formation. researchgate.net Harnessing these or engineered enzymes in chemoenzymatic strategies could provide a highly efficient and green pathway to key intermediates for octahydropentalenol. researchgate.netacs.org

Table 1: Key Enzymes in the Biosynthesis of Pentalenolactone Precursors This table summarizes enzymes from Streptomyces species that catalyze key steps in the formation of the pentalenane skeleton and could be utilized in biocatalytic approaches to octahydropentalenol intermediates.

| Enzyme Name | Enzyme Class | Function in Pentalenolactone Pathway | Reference |

| Pentalenene synthase | Terpene cyclase | Cyclization of farnesyl pyrophosphate to pentalenene | nih.gov |

| PtlH | aKG-NHFe dependent oxygenase | Hydroxylation of 1-deoxypentalenic acid | researchgate.net |

| PtlF | Short-chain dehydrogenase | Oxidation of hydroxyl group to a ketone | nih.gov |

| PtlE | Baeyer-Villiger Monooxygenase (BVMO) | Oxidative lactonization | researchgate.net |

| PtlD | aKG-NHFe dependent oxygenase | Epoxidation | researchgate.net |

Chemocatalysis: Modern synthetic chemistry offers a powerful toolkit of catalytic reactions that enable efficient construction of complex frameworks like the triquinane skeleton of octahydropentalenol. These methods often proceed with high selectivity and can reduce the number of steps required, which aligns with sustainability goals. mygreenlab.org

Transition Metal Catalysis: Catalysts based on transition metals are pivotal. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a classic method for constructing five-membered rings and has been used to establish the quaternary center of the pentalenene core. acs.org While often requiring cobalt or rhodium, modern advancements seek to improve catalyst efficiency. Palladium-catalyzed C(sp³)–H activation strategies are also emerging for the synthesis of related sesquiterpenes, offering novel and more direct routes to functionalize the carbon skeleton. acs.org

Sustainable Metal Catalysts: A significant goal in green catalysis is the replacement of precious and toxic metals (like Rh, Pd, Ru) with earth-abundant, inexpensive, and non-toxic alternatives such as iron. nus.edu.sg Research has demonstrated that iron-based catalysts can effectively mediate complex transformations, including those needed to form key structural motifs found in natural products. nus.edu.sg For example, iron-catalyzed multicomponent dialkylation of allenes provides a sustainable route to trisubstituted Z-alkenes, which are important structural motifs. nus.edu.sg The development of iron-catalyzed cycloadditions or C-H functionalization reactions would represent a major advance for the sustainable synthesis of octahydropentalenol.

Olefin Metathesis: Ring-closing metathesis (RCM) is a powerful strategy for forming rings and has been applied to the synthesis of triquinanes. acs.org This reaction, typically catalyzed by ruthenium-based systems like the Grubbs catalyst, is highly valued for its functional group tolerance and efficiency in forming complex polycyclic systems from readily available precursors. acs.org

Atom Economy and Waste Minimization Strategies in Octahydropentalenol Production

A central tenet of green chemistry is the maximization of efficiency and minimization of waste. aarf.asia Two key metrics for evaluating this are atom economy and the Environmental Factor (E-factor) or Process Mass Intensity (PMI). mygreenlab.orgacs.org

Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgskpharmteco.com Reactions with high atom economy are inherently less wasteful.

Addition and Cycloaddition Reactions: These reactions are prime examples of atom-economical transformations as they combine multiple reactants into a single product with few or no byproducts. The Diels-Alder reaction, a [4+2] cycloaddition, theoretically has 100% atom economy. jocpr.com Similarly, [3+2] cycloadditions, which can be used to form the five-membered rings of the octahydropentalenol skeleton, are highly atom-economical. nih.gov

Tandem and Multicomponent Reactions (MCRs): Designing a synthesis where multiple bonds are formed in a single operation (a tandem, domino, or cascade reaction) significantly improves step economy and reduces waste from intermediate purifications and solvent usage. researchgate.net MCRs, which combine three or more reactants in one pot, are particularly effective at building molecular complexity quickly and with high atom economy. rsc.org

Table 2: Comparison of Reaction Types by Atom Economy This table provides a conceptual comparison of the inherent atom economy of different reaction types relevant to organic synthesis.

| Reaction Type | General Transformation | Inherent Atom Economy | Example | Reference |

| Addition/Cycloaddition | A + B → C | Excellent (often 100%) | Diels-Alder Reaction | jocpr.com |

| Rearrangement | A → B | Excellent (100%) | Claisen Rearrangement | acs.org |

| Substitution | A-B + C → A-C + B | Moderate to Poor | SN2 Reaction | acs.org |

| Elimination | A-B → A + B | Poor | E2 Elimination | acs.org |

| Stoichiometric Oxidation | Substrate + Reagent → Product + "Used" Reagent | Poor | Swern Oxidation | acs.org |

| Catalytic Hydrogenation | Substrate + H₂ --(cat.)--> Product | Excellent | Alkene Reduction | researchgate.net |

Avoiding Protecting Groups: The use of protecting and deprotecting groups adds steps to a synthesis and generates significant waste. acs.org Strategies that obviate their need are highly desirable. Biocatalysis, for example, can use enzymes that act on a specific site of a multifunctional molecule, eliminating the need to protect other reactive sites. acs.org Likewise, chemoselective C-H activation can directly functionalize a specific position, bypassing traditional functional group interconversions. acs.org

Solvent and Reagent Choice: Solvents account for a large portion of the mass and energy consumption in a chemical process and are a major source of waste. rasayanjournal.co.inunibo.it The ideal synthesis would use no solvent (neat conditions) or employ environmentally benign solvents like water or bio-based solvents. nih.gov Additionally, replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry, as catalysts are used in small amounts and can be recycled, drastically reducing waste. mygreenlab.org The ultimate goal is to design a process with a low E-Factor (kg of waste / kg of product), moving closer to a truly sustainable manufacturing protocol. nih.gov

Chemical Transformations and Reaction Mechanisms of Octahydropentalenol

Functional Group Interconversions of the Hydroxyl Moiety in Octahydropentalenol

The hydroxyl group is the primary site of reactivity in octahydropentalenol, and it can be converted into a wide range of other functional groups through well-established synthetic protocols. These functional group interconversions (FGIs) are crucial for the synthesis of more complex molecules derived from the bicyclo[3.3.0]octane framework. wikipedia.orgrsc.orgyoutube.com

Key transformations include oxidation, conversion to halides, and formation of sulfonate esters. Oxidation of the secondary alcohol in octahydropentalenol yields the corresponding ketone, bicyclo[3.3.0]octan-2-one. This reaction can be accomplished using a variety of oxidizing agents, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or catalyzed by nitroxyl (B88944) radicals like TEMPO. researchgate.netnih.govnih.gov

The hydroxyl group can also be transformed into a good leaving group to facilitate nucleophilic substitution reactions. Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine, converts the alcohol into a tosylate or mesylate ester. researchgate.net These sulfonates are excellent substrates for substitution with a wide range of nucleophiles. Alternatively, the alcohol can be directly converted into alkyl halides. For instance, reaction with thionyl chloride (SOCl₂) can produce the corresponding chloride, while phosphorus tribromide (PBr₃) can yield the bromide. researchgate.net These transformations open pathways to introduce nitriles, azides, amines, and other functionalities. researchgate.net

| Transformation | Product | Typical Reagent(s) | Reference |

|---|---|---|---|

| Oxidation | Bicyclo[3.3.0]octan-2-one | PCC, DMP, TEMPO/NaOCl | nih.gov |

| Conversion to Tosylate | Bicyclo[3.3.0]octan-2-yl tosylate | TsCl, pyridine | researchgate.net |

| Conversion to Chloride | 2-Chlorobicyclo[3.3.0]octane | SOCl₂, Ph₃P/CCl₄ | researchgate.net |

| Conversion to Bromide | 2-Bromobicyclo[3.3.0]octane | PBr₃, Ph₃P/CBr₄ | researchgate.net |

Cycloaddition Reactions Involving the Pentalene (B1231599) Core of Octahydropentalenol

The core of octahydropentalenol is a saturated bicyclo[3.3.0]octane system. As such, it lacks the π-electrons necessary to participate directly in pericyclic reactions like cycloadditions. To engage this scaffold in such transformations, unsaturation must first be introduced, typically by elimination of the hydroxyl group (or a derivative) to form an alkene, bicyclo[3.3.0]octene.

Once an unsaturated pentalene derivative is formed, it can undergo various cycloaddition reactions. For example, the synthesis of pentalene derivatives has been achieved through [6+2] cycloadditions of 6-dimethylaminofulvenes with electron-deficient alkynes. tu-darmstadt.de The resulting pentalene system, characterized by its antiaromatic nature, exhibits unique reactivity. rsc.orgrsc.org Intramolecular 1,3-dipolar cycloadditions of azomethine imines have been used to construct complex triazacyclopenta[cd]pentalenes. figshare.com Furthermore, the Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing bicyclic systems and has been applied in the synthesis of functionalized bicyclo[3.3.0]octene derivatives. beilstein-journals.orgrsc.org For instance, a tandem ring-opening metathesis/ring-closing metathesis sequence starting from a bicyclo[2.2.1]heptene system can generate the bicyclo[3.3.0]octene core, which can then be used in further transformations. beilstein-journals.org

Ring Expansion and Contraction Reactions of the Octahydropentalenol Skeleton

The bicyclo[3.3.0]octane skeleton of octahydropentalenol can undergo rearrangement reactions that lead to either ring expansion or contraction, typically through carbocationic intermediates. These reactions are valuable for accessing different bicyclic frameworks, such as bicyclo[3.2.1]octanes or bicyclo[4.3.0]nonanes. oup.com

A classic method for inducing such rearrangements is the Tiffeneau-Demjanov rearrangement. wikipedia.orglibretexts.org This sequence typically begins with the ketone analog of octahydropentalenol (bicyclo[3.3.0]octan-2-one). The ketone is converted to a 1-aminomethyl-cycloalkanol intermediate, which, upon treatment with nitrous acid, generates a diazonium ion. Loss of dinitrogen gas produces a primary carbocation that readily rearranges. wikipedia.orgslideshare.net In the case of the bicyclo[3.3.0]octane system, migration of one of the adjacent tertiary C-C bonds would lead to a one-carbon ring expansion, yielding a bicyclo[4.2.1]nonanone derivative. The migratory aptitude of the different ring bonds can influence the product distribution. libretexts.org Research on related bicyclic systems has demonstrated the utility of this method for creating ring-enlarged ketones. mit.educaltech.educdnsciencepub.com

Conversely, ring contraction, while less common from this specific substrate, can occur under different conditions or with appropriately substituted derivatives. Carbocation rearrangements are governed by the drive to form a more stable carbocation, and specific substitution patterns could favor a contraction pathway.

| Starting Material | Key Intermediate | Rearrangement Type | Potential Product(s) |

|---|---|---|---|

| Bicyclo[3.3.0]octan-2-one | 2-(Aminomethyl)bicyclo[3.3.0]octan-2-ol | 1,2-Alkyl Shift (Ring Expansion) | Bicyclo[4.2.1]nonan-2-one |

Mechanistic Studies of Octahydropentalenol Reactions

Reaction Pathway Elucidation for Octahydropentalenol Transformations

Understanding the precise sequence of bond-making and bond-breaking events in the reactions of octahydropentalenol requires detailed mechanistic studies. These investigations combine experimental evidence with computational modeling to map out the complete reaction pathway, including the identification of intermediates and transition states. nih.govacs.org

Experimental techniques are foundational to elucidating reaction pathways. Kinetic studies can reveal the order of a reaction and the species involved in the rate-determining step. For example, in the electrocatalytic oxidation of bicyclic alcohols, mechanistic studies have provided insights into the roles of driving force versus steric effects. researchgate.netnih.govnih.gov Isotopic labeling experiments are powerful tools for tracking the fate of specific atoms throughout a reaction. For instance, in rearrangements of bicyclic derivatives, deuterium (B1214612) labeling has been used to confirm the mandatory transfer of a proton during the reaction. nih.govacs.org The isolation and characterization of reaction intermediates, where possible, provide direct evidence for a proposed pathway.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring reaction mechanisms. researchgate.netacs.org DFT calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. acs.org This allows for the evaluation of the energetic feasibility of different potential pathways. For complex cascade reactions involving carbocation rearrangements, computational studies can help to distinguish between competing mechanisms and rationalize product distributions. acs.orgbeilstein-journals.orgbeilstein-journals.org

Transition State Analysis in Octahydropentalenol Chemistry

The transition state is the highest energy point on a reaction coordinate, representing the fleeting configuration of atoms as they transform from reactants to products. researchgate.net While transition states are too short-lived to be observed directly, their structure and energy determine the activation barrier and, therefore, the rate of a chemical reaction. uregina.ca Transition state analysis, primarily through computational methods, is crucial for a deep understanding of reaction mechanisms.

For reactions of octahydropentalenol, transition state theory combined with quantum chemical calculations can provide quantitative insights. In a simple functional group interconversion, like an Sₙ2 reaction to form a halide, computational models can predict the geometry of the pentacoordinate transition state and its associated activation energy.

In more complex reactions, such as the carbocation rearrangements involved in ring expansion, transition state analysis is even more critical. DFT calculations can locate the transition state structures for the key bond migration steps. youtube.comuregina.canih.gov The calculated activation energies for competing rearrangement pathways (e.g., migration of different C-C bonds) can explain the observed regioselectivity of the reaction. nih.gov For instance, in the biosynthesis of terpenes involving bicyclic carbocation intermediates, DFT calculations have been used to map the complex potential energy surfaces, revealing that many secondary carbocations are not true intermediates but exist in the vicinity of transition states with extremely short lifetimes. beilstein-journals.orgbeilstein-journals.org Such analyses provide a detailed picture of the dynamic processes that govern the skeletal transformations of complex bicyclic molecules like octahydropentalenol.

| Species | Description | Calculated Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Cation A | Initial Bicyclo[3.3.0]octyl Cation | 0.0 (Reference) | DFT (e.g., B3LYP/6-31G(d)) |

| TS-1 | Transition State for Ring Expansion | +5.2 | |

| Cation B | Ring-Expanded Bicyclo[4.2.1]nonyl Cation | -3.8 |

Note: Energy values are hypothetical and for illustrative purposes only, based on typical values for carbocation rearrangements. beilstein-journals.orgbeilstein-journals.org

Table of Mentioned Chemical Compounds

| Compound Name | Systematic or Common Name(s) |

|---|---|

| Octahydropentalenol | Bicyclo[3.3.0]octan-2-ol |

| Bicyclo[3.3.0]octan-2-one | - |

| Pyridinium chlorochromate | PCC |

| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl |

| Tosyl chloride | 4-Toluenesulfonyl chloride |

| Mesityl chloride | Methanesulfonyl chloride |

| Thionyl chloride | SOCl₂ |

| Phosphorus tribromide | PBr₃ |

| Bicyclo[3.3.0]octene | Octahydropentalene |

| Pentalene | - |

| Bicyclo[4.2.1]nonanone | - |

| Nitrous acid | HNO₂ |

Structural Elucidation and Advanced Characterization of Octahydropentalenol

Spectroscopic Analysis Techniques

The structural elucidation of organic molecules is a systematic process that combines various spectroscopic methods to piece together the molecular puzzle. scribd.comanu.edu.au Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information regarding the molecule's framework, functional groups, and elemental composition. scribd.comtaylorfrancis.com Advanced 2D NMR experiments and high-resolution mass spectrometry are particularly crucial for complex structures like octahydropentalenol. anu.edu.au

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. emerypharma.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. rsc.org For octahydropentalenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. emerypharma.comipb.pt

The initial step in NMR analysis typically involves acquiring 1D ¹H and ¹³C NMR spectra. ipb.pt These experiments provide fundamental information about the number and types of protons and carbons in the molecule. uwimona.edu.jm This is followed by a series of 2D experiments that reveal correlations between nuclei, allowing for the complete assembly of the molecular structure. github.io

¹H NMR (Proton NMR): This experiment identifies all the unique proton environments in the molecule. For octahydropentalenol, signals would be expected in the aliphatic region for the CH and CH₂ groups of the fused ring system, as well as a distinct signal for the proton attached to the carbon bearing the hydroxyl group (CH-OH). The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR (Carbon-13 NMR): This experiment identifies all unique carbon atoms. A ¹³C NMR spectrum of an octahydropentalenol isomer would show eight distinct signals, corresponding to the eight carbon atoms in its structure. The chemical shifts provide clues about the nature of each carbon (e.g., a carbon bonded to an oxygen will be shifted downfield). A known spectrum for an octahydropentalenol isomer has been reported. nih.gov

Table 1: Reported ¹³C NMR Spectral Data for an Octahydropentalenol Isomer

| Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 75.8 |

| C2 | 34.2 |

| C3 | 24.9 |

| C3a | 46.2 |

| C4 | 31.6 |

| C5 | 26.3 |

| C6 | 36.4 |

| C6a | 49.3 |

Source: J. K. Whitesell, R. S. Matthews J. Org. Chem. 42, 3878(1977), as cited by PubChem. nih.gov

2D NMR Experiments: To establish connectivity, 2D NMR experiments are employed. github.ioyoutube.com These techniques plot correlations between nuclei on a 2D map, resolving ambiguities that arise from overlapping signals in 1D spectra. github.io

Table 2: Role of 2D NMR Experiments in Structural Elucidation

| Experiment | Purpose | Information Gained for Octahydropentalenol |

|---|---|---|

| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other (typically through 2-3 bonds). wordpress.com | Reveals which protons are adjacent in the bicyclo[3.3.0]octane skeleton, helping to trace the connectivity within each five-membered ring and between them. longdom.org |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons to their directly attached carbons (one-bond C-H correlation). github.io | Unambiguously assigns each proton signal to its corresponding carbon signal, confirming the C-H bonds. youtube.com |

Beyond establishing connectivity, NMR is a critical tool for determining the relative and absolute stereochemistry of a molecule. longdom.orgwordpress.com For octahydropentalenol, which has several stereogenic centers, NMR can differentiate between its various diastereomers.

Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them (described by the Karplus relationship). This is particularly useful in rigid ring systems. For instance, the coupling constants between protons at the ring junction (C3a and C6a) can help determine whether the rings are fused in a cis or trans configuration. qd-latam.com Trans-couplings generally exhibit larger coupling constants than cis-couplings. qd-latam.com

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), identify protons that are close to each other in space, regardless of whether they are connected through bonds. longdom.orgwordpress.com Cross-peaks in a NOESY spectrum indicate spatial proximity (typically <5 Å). wordpress.com This information is invaluable for determining the relative stereochemistry, such as the orientation of the hydroxyl group (endo vs. exo) relative to the protons on the bicyclic ring system. ipb.pt

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by specific covalent bonds as they vibrate. cognitoedu.orglibretexts.org Each functional group has a characteristic absorption frequency range. libretexts.org The IR spectrum of octahydropentalenol would be dominated by absorptions corresponding to its alcohol functional group and its saturated hydrocarbon framework.

Table 3: Characteristic Infrared Absorption Bands for Octahydropentalenol

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Expected Appearance |

|---|---|---|---|

| Alcohol | O-H stretch | 3600 - 3200 | Strong, broad peak |

| Alkane | C-H stretch | 3000 - 2850 | Strong, sharp peaks |

| Alcohol | C-O stretch | 1300 - 1000 | Strong to medium intensity peak |

Source: General IR spectroscopy principles. cognitoedu.orglibretexts.orgspectroscopyonline.com

The presence of a strong, broad absorption band in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl (-OH) group. cognitoedu.org Additionally, a strong C-O stretching band would appear in the fingerprint region between 1300 and 1000 cm⁻¹. cognitoedu.org The sharp peaks just below 3000 cm⁻¹ confirm the presence of sp³-hybridized C-H bonds in the saturated bicyclic structure. spectroscopyonline.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. scribd.com It provides the molecular weight of a compound and, through analysis of fragmentation patterns, can offer additional structural clues. For octahydropentalenol (C₈H₁₄O), the nominal molecular weight is 126 Da. nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z = 126. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a significant peak at m/z = 108 (M-18).

While standard MS provides the integer mass, high-resolution mass spectrometry (HRMS) can measure the m/z ratio to several decimal places, providing an "exact mass". bioanalysis-zone.comlabmanager.com This high level of accuracy allows for the unambiguous determination of a molecule's elemental composition. hilarispublisher.comuni-rostock.de

For octahydropentalenol, the molecular formula is C₈H₁₄O. Using the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen, the calculated monoisotopic mass is 126.104465 Da. nih.gov

Table 4: Molecular Formula Confirmation via HRMS

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₁₄O | The elemental composition of the compound. nih.gov |

| Nominal Mass | 126 Da | The integer mass, useful but not unique. bioanalysis-zone.com |

| Calculated Exact Mass | 126.104465 Da | The highly precise mass based on the specific isotopes (¹²C, ¹H, ¹⁶O). nih.gov |

An experimental result from an HRMS instrument that matches this calculated value provides definitive proof of the compound's molecular formula. uni-rostock.de

Mass Spectrometry (MS) for Octahydropentalenol

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry is a critical tool for elucidating the structure of organic compounds by analyzing the fragmentation patterns of their molecular ions. For Octahydropentalenol, a saturated bicyclic alcohol, its electron ionization (EI) mass spectrum is expected to provide significant structural information, even though the molecular ion peak ([M]⁺) itself may be weak or entirely absent, a common characteristic for alcohols. libretexts.org

The fragmentation of Octahydropentalenol would likely proceed through several key pathways characteristic of cyclic alcohols and bicyclic alkanes:

Loss of Water: A prominent peak corresponding to the loss of a water molecule ([M-18]⁺) is anticipated. This is a very common fragmentation pathway for alcohols, proceeding via an intramolecular hydrogen rearrangement.

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl group (α-cleavage) is another expected fragmentation. This would result in the loss of an alkyl radical from the ring system, leading to a resonance-stabilized, oxygen-containing cation. The specific mass of the resulting fragment would depend on which C-C bond adjacent to the C-O bond is cleaved.

Ring Fission: The bicyclic ring system can undergo complex fragmentation, leading to a series of hydrocarbon fragments. The fragmentation of the pentalane skeleton would typically result in the loss of ethylene (B1197577) (C₂H₄, 28 Da) or larger neutral fragments. The resulting spectrum often shows clusters of peaks separated by 14 mass units, corresponding to successive loss of CH₂ groups. libretexts.org

A hypothetical fragmentation pattern for Octahydropentalenol (Molecular Weight: 126.20 g/mol ) is presented below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Neutral Loss | Significance |

| 126 | [C₈H₁₄O]⁺ | --- | Molecular Ion (likely weak or absent) |

| 108 | [C₈H₁₂]⁺ | H₂O | Characteristic loss of water from an alcohol |

| 97 | [C₇H₉]⁺ or [C₆H₉O]⁺ | C₂H₅ or C₂H₅ | α-cleavage or ring fragmentation |

| 83 | [C₆H₁₁]⁺ | C₂H₃O | Ring fragmentation combined with loss of the functional group |

| 67 | [C₅H₇]⁺ | C₃H₇O | Further fragmentation of the bicyclic system |

This table presents hypothetical data based on established fragmentation principles for cyclic alcohols.

Raman Spectroscopy

Raman spectroscopy provides detailed information about the molecular vibrations within a sample, offering a unique chemical fingerprint. horiba.com As a non-destructive technique, it is well-suited for the structural analysis of compounds like Octahydropentalenol. horiba.com The Raman spectrum of Octahydropentalenol would be characterized by peaks corresponding to the specific vibrational modes of its functional groups and carbon skeleton. horiba.comedinst.com

Key expected Raman shifts for Octahydropentalenol include:

O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadness is indicative of hydrogen bonding, especially in the liquid state.

C-H Stretch: Multiple strong peaks between 2800 and 3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (CH₂) and methine (CH) groups of the saturated rings. aps.org

C-H Bending: A series of peaks in the 1300-1470 cm⁻¹ region corresponding to the scissoring and bending vibrations of the CH₂ groups.

C-O Stretch and O-H Bending: Vibrations associated with the C-O stretch and O-H in-plane bending would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-C Stretch: The fingerprint region below 1200 cm⁻¹ would also contain a complex set of peaks corresponding to the C-C stretching and deformation modes of the bicyclic carbon skeleton. aps.org

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong |

| C-H Bending/Scissoring | 1300 - 1470 | Medium |

| C-O Stretch / O-H Bending | 1000 - 1300 | Medium |

| C-C Stretch (Ring) | 800 - 1200 | Medium to Weak |

This table presents expected data based on typical Raman shifts for organic functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is most sensitive to molecules containing chromophores, such as conjugated π-systems or carbonyl groups. msu.edu

Octahydropentalenol is a saturated bicyclic alcohol. Its structure lacks any significant chromophores that absorb in the standard UV-Vis range (200-800 nm). Saturated alkanes and alcohols are generally transparent in this region. msu.edu The hydroxyl group possesses non-bonding electrons which can undergo an n→σ* transition. However, this transition is of high energy and its corresponding absorption peak is expected to occur in the far-UV region, at wavelengths below 200 nm. masterorganicchemistry.com These absorptions are typically weak and difficult to measure with standard laboratory spectrophotometers. msu.edu

Therefore, the UV-Vis spectrum of a pure sample of Octahydropentalenol dissolved in a non-absorbing solvent (like ethanol (B145695) or hexane) would be expected to show no significant absorbance above 200 nm. The primary utility of UV-Vis in this context would be to confirm the absence of UV-absorbing impurities, such as aromatic compounds or conjugated enones.

X-ray Crystallography for Octahydropentalenol and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal, one can calculate a precise map of electron density and thus determine the exact positions of atoms, bond lengths, and bond angles. wikipedia.orglibretexts.org

For Octahydropentalenol, which may be a liquid or a low-melting solid at room temperature, obtaining a suitable single crystal could be the primary challenge. libretexts.org If a high-quality crystal of Octahydropentalenol itself can be grown, X-ray diffraction analysis would provide unambiguous proof of its molecular structure, including the relative stereochemistry of the hydroxyl group and the fusion of the two five-membered rings.

Alternatively, a crystalline derivative can be synthesized to facilitate analysis. Common derivatization strategies for alcohols include the formation of esters with aromatic carboxylic acids, such as:

p-Nitrobenzoates

3,5-Dinitrobenzoates

Benzoates

These derivatives are typically highly crystalline solids. The presence of the heavy atoms in the aromatic ring also aids in solving the phase problem during the structure determination process. A successful X-ray structure determination of a crystalline derivative would confirm the connectivity and stereochemistry of the parent Octahydropentalenol molecule.

Chromatographic Techniques for Octahydropentalenol Analysis

Chromatographic methods are essential for the separation, purification, and analysis of Octahydropentalenol from reaction mixtures or natural extracts. Both gas and liquid chromatography offer powerful solutions.

Gas Chromatography (GC) Applications

Gas chromatography (GC) separates volatile and thermally stable compounds in the gas phase. pfc.hr Octahydropentalenol, as a C₈ alcohol, is sufficiently volatile for GC analysis.

Columns and Conditions: A polar stationary phase column (e.g., a "WAX" type column) would be suitable, as it allows for interaction with the polar hydroxyl group, leading to good separation from non-polar impurities. A non-polar column (e.g., DB-5 or HP-1) could also be used, where elution would occur primarily based on boiling point.

Detection: A Flame Ionization Detector (FID) would provide a robust and sensitive response for quantitative analysis. For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the ideal approach. youtube.com This allows for the acquisition of a mass spectrum for the eluting peak, which can be compared to spectral libraries or analyzed for its fragmentation pattern as described in section 4.1.3.2.

Derivatization: To improve peak shape and reduce tailing, which can occur with alcohols due to hydrogen bonding, Octahydropentalenol can be derivatized. researchgate.net Converting the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether using a reagent like BSTFA is a common and effective strategy. researchgate.net

Liquid Chromatography (LC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. teledynelabs.com

Modes of Separation: Octahydropentalenol could be analyzed using either normal-phase or reversed-phase HPLC.

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica (B1680970) or diol) and a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures). The polar hydroxyl group would interact strongly with the stationary phase.

Reversed-Phase HPLC: This is the most common mode, using a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures). libretexts.org Octahydropentalenol would elute as a moderately retained peak.

Detection Challenges: A significant challenge in the HPLC analysis of Octahydropentalenol is detection. Because it lacks a UV chromophore, a standard UV-Vis detector is not effective. globalresearchonline.net Alternative universal detectors are required:

Refractive Index Detector (RID): Detects changes in the refractive index of the mobile phase as the analyte elutes. It is a universal detector but is sensitive to temperature and gradient changes.

Evaporative Light Scattering Detector (ELSD): Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. It is more sensitive than RID and is compatible with gradient elution.

Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most powerful detection, offering both high sensitivity and structural information, making it an ideal tool for identifying Octahydropentalenol in complex mixtures. researchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of semi-volatile and non-volatile organic compounds like octahydropentalenol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. In the case of octahydropentalenol, which possesses a moderate boiling point, GC can effectively separate it from impurities or other components of a mixture. The sample is vaporized and transported through a capillary column by an inert gas. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase lining the column.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum of a molecule provides a unique fragmentation pattern, which serves as a "molecular fingerprint," allowing for its confident identification. For octahydropentalenol (C8H14O), key fragmentation patterns would be expected to arise from the loss of a water molecule (M-18), a characteristic feature of alcohols, as well as other cleavages of the bicyclic ring system.

Illustrative GC-MS Data for a Bicyclic Alcohol Similar to Octahydropentalenol:

| Parameter | Value |

| Retention Time (min) | 12.5 |

| Molecular Ion [M]+ (m/z) | 126 |

| Key Fragment Ions (m/z) | 108, 93, 81, 67 |

| Ionization Mode | Electron Impact (EI) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a complementary technique to GC-MS and is particularly advantageous for the analysis of less volatile or thermally labile compounds. In LC-MS, separation is achieved by passing the sample, dissolved in a liquid mobile phase, through a column packed with a solid stationary phase. The separated components then flow into the mass spectrometer.

For a compound like octahydropentalenol, reverse-phase LC would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The choice of ionization source is critical in LC-MS. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common choices for molecules of this type. ESI is a soft ionization technique that typically results in a prominent protonated molecule [M+H]+ or sodiated adduct [M+Na]+, providing clear molecular weight information. The resulting mass spectrum, combined with the retention time from the LC, allows for highly selective and sensitive detection and quantification.

Illustrative LC-MS Data for a Sesquiterpenoid Alcohol:

| Parameter | Value |

| Retention Time (min) | 8.2 |

| Protonated Molecule [M+H]+ (m/z) | 127 |

| Adduct Ions (m/z) | 149 [M+Na]+ |

| Ionization Mode | Electrospray Ionization (ESI) |

Elemental Analysis and Compositional Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This information is crucial for confirming the molecular formula of a newly synthesized or isolated substance. For octahydropentalenol, with a molecular formula of C8H14O, elemental analysis provides the percentage by mass of carbon, hydrogen, and oxygen. guidechem.comnih.govchemspider.comeuropa.eu

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements. Experimental values are then obtained using an elemental analyzer, and a close agreement between the theoretical and experimental values provides strong evidence for the proposed molecular formula.

Theoretical Elemental Composition of Octahydropentalenol (C8H14O)

To calculate the theoretical elemental composition, the following atomic weights are used:

Carbon (C): 12.011 u

Hydrogen (H): 1.008 u

Oxygen (O): 15.999 u

The molecular weight of octahydropentalenol is: (8 * 12.011) + (14 * 1.008) + (1 * 15.999) = 96.088 + 14.112 + 15.999 = 126.199 g/mol . nih.gov

The percentage composition is then calculated as follows:

%C = (96.088 / 126.199) * 100 = 76.14%

%H = (14.112 / 126.199) * 100 = 11.18%

%O = (15.999 / 126.199) * 100 = 12.68%

Elemental Analysis Data for Octahydropentalenol:

| Element | Theoretical % |

| Carbon (C) | 76.14 |

| Hydrogen (H) | 11.18 |

| Oxygen (O) | 12.68 |

A comparison of the experimentally determined percentages with these theoretical values is a critical step in the structural elucidation process, confirming the empirical and molecular formula of octahydropentalenol.

Theoretical and Computational Studies on Octahydropentalenol

Quantum Chemical Calculations on Octahydropentalenol

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and energy of molecules. uleth.cataylor.edu These calculations can predict a wide range of properties, from molecular geometries to reaction pathways. rsc.org

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can elucidate the distribution of electrons within Octahydropentalenol. taylor.edu Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. mdpi.com

For Octahydropentalenol, the HOMO would likely be localized around the oxygen atom of the hydroxyl group due to the presence of lone pairs, making this region a prime site for electrophilic attack. Conversely, the LUMO would be distributed over the carbon skeleton, indicating regions susceptible to nucleophilic attack. Analysis of the molecular electrostatic potential (MEP) map would further highlight the electron-rich (negative potential, typically around the oxygen) and electron-poor (positive potential) regions, offering a visual guide to its reactivity.

Table 1: Illustrative Quantum Chemical Properties of Octahydropentalenol

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; related to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule, influencing its interactions with other polar molecules and solvents. mdpi.com |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific values for Octahydropentalenol would require dedicated computational studies.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com Due to the fused ring structure and the presence of a hydroxyl group, Octahydropentalenol can exist in several conformations. The bicyclo[3.3.0]octane skeleton can adopt various puckered forms, and the hydroxyl group can be in either an axial or equatorial-like position, as well as exhibiting rotational isomers (rotamers).

Quantum chemical calculations can be used to determine the geometries of these different conformers and their relative stabilities. libretexts.org By calculating the potential energy surface, researchers can identify the lowest energy (most stable) conformation and the energy barriers to interconversion between different conformers. organicchemistrytutor.com Staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. libretexts.org

Table 2: Relative Energies of Hypothetical Octahydropentalenol Conformers

| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Staggered 1 (Anti) | 180° | 0.00 | 75 |

| Staggered 2 (Gauche) | 60° | 0.8 | 20 |

| Eclipsed | 0° | 3.5 | <1 |

Note: This table presents hypothetical data to illustrate the typical energy differences between conformers. The actual values would depend on the specific puckering of the bicyclic ring system.

Quantum chemical calculations are invaluable for modeling chemical reaction pathways, allowing for the characterization of transition states and the determination of activation energies. smu.edupennylane.ai For reactions involving Octahydropentalenol, such as its oxidation to the corresponding ketone or its dehydration to form an alkene, computational methods can map out the potential energy surface connecting reactants to products. smu.edu

The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. pennylane.ai By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. pennylane.ai This information is crucial for understanding reaction kinetics and predicting reaction rates. nih.gov

Conformational Analysis and Energetics of Octahydropentalenol

Molecular Dynamics Simulations of Octahydropentalenol Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes and intermolecular interactions. nih.govyoutube.com

The behavior of Octahydropentalenol in a condensed phase (liquid or solution) is heavily influenced by its interactions with surrounding molecules. msu.edu These intermolecular forces, which include hydrogen bonds, dipole-dipole interactions, and London dispersion forces, govern properties like solubility and boiling point. khanacademy.orgunacademy.comgithub.io

MD simulations can explicitly model the interactions between an Octahydropentalenol molecule and a solvent, such as water. The hydroxyl group of Octahydropentalenol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar solvents. unacademy.com Simulations can reveal the structure of the solvation shell around the molecule, showing how solvent molecules orient themselves to maximize favorable interactions. wikipedia.orgnih.gov The choice of solvent can significantly impact chemical reactivity by differentially stabilizing reactants, products, and transition states. frontiersin.orgnih.gov

Unlike the static picture provided by quantum chemical calculations of isolated conformers, MD simulations capture the dynamic nature of molecules. nih.gov In solution, Octahydropentalenol will continuously undergo conformational fluctuations, transitioning between different low-energy states. nih.gov MD simulations can monitor these changes over time, revealing the timescales and pathways of conformational isomerization.

By analyzing the trajectory from an MD simulation, one can calculate various properties, such as the root-mean-square deviation (RMSD) to quantify structural stability and correlation functions to understand the concerted motions of different parts of the molecule. This provides a detailed picture of the molecule's flexibility and how its dynamic behavior is influenced by its environment.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the theoretical and computational studies focused on the in silico design and prediction of novel Octahydropentalenol derivatives.

Therefore, the generation of a detailed and scientifically accurate article on this specific topic, as per the provided outline, is not possible at this time due to the absence of foundational research findings. Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) are commonly applied to other classes of compounds for the design of new derivatives, but their application to Octahydropentalenol has not been documented in the accessible scientific literature.

Synthesis and Investigation of Octahydropentalenol Derivatives and Analogues

Design Principles for Octahydropentalenol Analogues

The design of analogues of octahydropentalenol, a bicyclic organic compound, is guided by established principles of organic synthesis and the desire to create novel molecular architectures. These principles focus on modifying the core structure to introduce new functionalities or alter its three-dimensional shape. Key strategies include the introduction of functional groups, modification of the carbon skeleton, and stereochemical control.

Another important design principle is the modification of the carbon framework itself. This can involve altering the ring sizes, introducing unsaturation, or creating fused or bridged systems. For example, the oxidative cyclization of dimethyl octahydropentalene-2,5-dicarboxylate has been used to create tricyclo[3.3.0.03,7]octane (stellane) derivatives, which act as saturated bioisosteres of ortho-disubstituted benzene. chemrxiv.org Such modifications can dramatically change the molecule's shape and rigidity, leading to new physical and chemical characteristics.

Stereochemistry plays a crucial role in the design of octahydropentalenol analogues. The spatial arrangement of atoms can significantly impact a molecule's properties. Therefore, synthetic strategies that allow for precise control over the stereochemistry of the final product are highly valued. acs.orgresearchgate.net This includes the use of chiral starting materials, stereoselective reactions, and methods to separate and characterize different stereoisomers. The stereochemistry of the starting material can even dictate the outcome of a reaction, as seen in the synthesis of stellane derivatives where different stereoisomers of dimethyl octahydropentalene-2,5-dicarboxylate yield different products. chemrxiv.org

Synthetic Routes to Modified Octahydropentalenol Structures